REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:10][CH2:11][CH2:12][C:13]2[CH:14]=[C:15]([C:23](OC)=[O:24])[C:16](=[CH:21][CH:22]=2)[C:17](OC)=[O:18])[CH:6]=[CH:7][C:8]=1[OH:9])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].Cl>C(OCC)C.O>[OH:24][CH2:23][C:15]1[CH:14]=[C:13]([CH2:12][CH2:11][CH2:10][C:5]2[CH:6]=[CH:7][C:8]([OH:9])=[C:3]([CH2:1][CH3:2])[CH:4]=2)[CH:22]=[CH:21][C:16]=1[CH2:17][OH:18] |f:1.2.3.4.5.6,7.8|
|
Name
|
dimethyl 4-[3-(3-ethyl-4-hydroxyphenyl)propyl]phthalate
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Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C=CC1O)CCCC=1C=C(C(C(=O)OC)=CC1)C(=O)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
435 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
450 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
450 μL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The medium is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
CUSTOM
|
Details
|
A white solid is obtained (m=1.2 g, m.p.=82° C., y=84%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
OCC=1C=C(C=CC1CO)CCCC1=CC(=C(C=C1)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |